molecular formula C8H10O3 B13043886 3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid

3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B13043886
M. Wt: 154.16 g/mol
InChI Key: IRZPFYXJMQJWDL-UHFFFAOYSA-N
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Description

3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid: is an organic compound with the molecular formula C8H10O3 It is characterized by a cyclopentene ring substituted with a hydroxyl group, a vinyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction followed by oxidation . The Diels-Alder reaction between a diene and a dienophile forms the cyclopentene ring, which is then functionalized with hydroxyl and carboxylic acid groups through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is one such method, where the vinyl group is introduced through a Heck reaction or Suzuki-Miyaura coupling .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid
  • 3-Hydroxy-2-ethylcyclopent-1-ene-1-carboxylic acid
  • 3-Hydroxy-2-propylcyclopent-1-ene-1-carboxylic acid

Uniqueness

3-Hydroxy-2-vinylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of the vinyl group , which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-ethenyl-3-hydroxycyclopentene-1-carboxylic acid

InChI

InChI=1S/C8H10O3/c1-2-5-6(8(10)11)3-4-7(5)9/h2,7,9H,1,3-4H2,(H,10,11)

InChI Key

IRZPFYXJMQJWDL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(CCC1O)C(=O)O

Origin of Product

United States

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